molecular formula C3H4N2S B091535 Thiazol-4-amine CAS No. 17720-99-9

Thiazol-4-amine

Cat. No. B091535
Key on ui cas rn: 17720-99-9
M. Wt: 100.14 g/mol
InChI Key: QHHHLHCCVDMOJI-UHFFFAOYSA-N
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Patent
US03939172

Procedure details

The method of preparing 4-aminothiazole comprising reacting 2-bromo-4-trifluoroacetamidothiazole under low pressure catalytic hydrogenation conditions in the presence of a noble metal catalyst to give 4-trifluoroacetamidothiazole then reacting said 4-trifluoroacetamidothiazole with sodium or potassium hydroxide in an aqueous medium at from about 30°-35°C. for about 4-8 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1N=CSC=1.Br[C:8]1[S:9][CH:10]=[C:11]([NH:13][C:14](=[O:19])[C:15]([F:18])([F:17])[F:16])[N:12]=1>>[F:18][C:15]([F:16])([F:17])[C:14]([NH:13][C:11]1[N:12]=[CH:8][S:9][CH:10]=1)=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1N=CSC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=C(N1)NC(C(F)(F)F)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)NC=1N=CSC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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